molecular formula C13H18N2O3 B2915817 methyl 4-[(diethylcarbamoyl)amino]benzoate CAS No. 501105-05-1

methyl 4-[(diethylcarbamoyl)amino]benzoate

Cat. No.: B2915817
CAS No.: 501105-05-1
M. Wt: 250.298
InChI Key: ASSBRBUNWQVNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(diethylcarbamoyl)amino]benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester group and a diethylcarbamoyl group attached to the amino group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as organic chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

Methyl 4-(diethylcarbamoylamino)benzoate is a benzoate compound that is designed to act as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, the compound can block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

The compound interacts with its targets, the sodium ion channels, by binding to specific parts of the channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .

Biochemical Pathways

It is known that the compound’s action on sodium ion channels disrupts the normal flow of sodium ions, which is a key part of the nerve impulse conduction pathway . This disruption can have downstream effects on other cellular processes that depend on the proper functioning of nerve impulses.

Result of Action

The primary result of the action of Methyl 4-(diethylcarbamoylamino)benzoate is the temporary loss of sensation in the local area where the compound is applied . This is due to the compound’s ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes the compound useful for local surgery and treatment, as it allows for procedures to be carried out without causing discomfort or pain to the patient .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(diethylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Batch reactors or continuous flow reactors

    Purification: Crystallization or chromatography

    Yield Optimization: Use of optimized reaction conditions and purification techniques to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction of the ester group to alcohol

    Substitution: Nucleophilic substitution reactions at the amino group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 4-[(diethylcarbamoyl)amino]benzoic acid

    Reduction: 4-[(diethylcarbamoyl)amino]benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 4-[(diethylcarbamoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activities and interactions with biomolecules

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Methyl 4-[(diethylcarbamoyl)amino]benzoate can be compared with other similar compounds such as:

    Methyl 4-aminobenzoate: Lacks the diethylcarbamoyl group, making it less versatile in certain chemical reactions

    Ethyl 4-[(diethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to different reactivity and properties

    4-[(diethylcarbamoyl)amino]benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-(diethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)14-11-8-6-10(7-9-11)12(16)18-3/h6-9H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSBRBUNWQVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.